molecular formula C20H20N2O4S B11428233 N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B11428233
M. Wt: 384.5 g/mol
InChI Key: RVFLDONUXAZENI-UHFFFAOYSA-N
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Description

N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: is a complex organic compound that belongs to the class of chromenyl sulfonamides This compound is characterized by the presence of a chromenyl group, a methylamino group, and a tetrahydronaphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves a multi-step process:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Methylamino Group: The chromenyl intermediate is then reacted with methylamine in the presence of a suitable catalyst to introduce the methylamino group.

    Formation of the Tetrahydronaphthalene Sulfonamide: The final step involves the reaction of the methylamino-chromenyl intermediate with tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the chromenyl ketone group, resulting in the formation of alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymer matrices to enhance material properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Fluorescent Probes: Due to its chromenyl group, it can be used as a fluorescent probe in biological assays.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

    Analytical Chemistry: The compound can be used as a standard in analytical methods such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The chromenyl group can interact with enzyme active sites, leading to inhibition of enzyme activity. The sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The methylamino group can participate in electrostatic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Amino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • N-(4-(Dimethylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • N-(4-(Ethylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Uniqueness

N-(4-(Methylamino)-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of the methylamino group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the combination of the chromenyl and tetrahydronaphthalene sulfonamide moieties provides a distinct structural framework that can be exploited for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-(methylamino)-2-oxochromen-3-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

InChI

InChI=1S/C20H20N2O4S/c1-21-18-16-8-4-5-9-17(16)26-20(23)19(18)22-27(24,25)15-11-10-13-6-2-3-7-14(13)12-15/h4-5,8-12,21-22H,2-3,6-7H2,1H3

InChI Key

RVFLDONUXAZENI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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